molecular formula C17H14FN3O4 B11402477 Methyl 5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate

Methyl 5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B11402477
M. Wt: 343.31 g/mol
InChI Key: MNDJNVMLYLQJHI-UHFFFAOYSA-N
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Description

METHYL 5-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a fluorophenyl group and multiple methyl groups. Pyrido[2,3-d]pyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of METHYL 5-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base can form an intermediate, which is then cyclized to yield the desired pyrido[2,3-d]pyrimidine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

METHYL 5-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

METHYL 5-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:

The uniqueness of METHYL 5-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE lies in its specific substituent groups and the combination of biological activities it exhibits.

Properties

Molecular Formula

C17H14FN3O4

Molecular Weight

343.31 g/mol

IUPAC Name

methyl 5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C17H14FN3O4/c1-20-14-13(15(22)21(2)17(20)24)11(8-12(19-14)16(23)25-3)9-4-6-10(18)7-5-9/h4-8H,1-3H3

InChI Key

MNDJNVMLYLQJHI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C(=O)OC)C3=CC=C(C=C3)F)C(=O)N(C1=O)C

Origin of Product

United States

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